3,3-DI-ME-N-(2,2,2-Tri-CL-1-(((4-chloroanilino)carbothioyl)amino)ET)butanamide
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Overview
Description
3,3-DI-ME-N-(2,2,2-Tri-CL-1-(((4-chloroanilino)carbothioyl)amino)ET)butanamide is a complex organic compound with the molecular formula C15H19Cl4N3OS and a molecular weight of 431.214 g/mol . This compound is known for its unique structure, which includes multiple chlorine atoms and a carbothioyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DI-ME-N-(2,2,2-Tri-CL-1-(((4-chloroanilino)carbothioyl)amino)ET)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloroaniline with carbon disulfide to form the corresponding carbothioyl derivative. This intermediate is then reacted with 2,2,2-trichloroethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-DI-ME-N-(2,2,2-Tri-CL-1-(((4-chloroanilino)carbothioyl)amino)ET)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
3,3-DI-ME-N-(2,2,2-Tri-CL-1-(((4-chloroanilino)carbothioyl)amino)ET)butanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 3,3-DI-ME-N-(2,2,2-Tri-CL-1-(((4-chloroanilino)carbothioyl)amino)ET)butanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s carbothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in oxidative stress response and inflammation .
Comparison with Similar Compounds
Similar Compounds
3-ME-N-(2,2,2-TRI-CL-1-(((2,5-DIMETHOXYANILINO)CARBOTHIOYL)AMINO)ET)BUTANAMIDE: This compound has a similar structure but with methoxy groups instead of chlorine atoms.
2,2-DI-ME-N-(2,2,2-TRI-CL-1-(3-(ME-4-O-TOLYLAZO-PH)-THIOUREIDO)-ET)-PROPIONAMIDE: Another related compound with a different substitution pattern.
Uniqueness
3,3-DI-ME-N-(2,2,2-Tri-CL-1-(((4-chloroanilino)carbothioyl)amino)ET)butanamide is unique due to its specific combination of chlorine atoms and a carbothioyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
303105-07-9 |
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Molecular Formula |
C15H19Cl4N3OS |
Molecular Weight |
431.2 g/mol |
IUPAC Name |
3,3-dimethyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]butanamide |
InChI |
InChI=1S/C15H19Cl4N3OS/c1-14(2,3)8-11(23)21-12(15(17,18)19)22-13(24)20-10-6-4-9(16)5-7-10/h4-7,12H,8H2,1-3H3,(H,21,23)(H2,20,22,24) |
InChI Key |
ZHJUQUBSJPMEFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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